![molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6](/img/structure/B2505283.png)
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound with potential applications in various fields of scientific research and industry. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
While specific synthesis methods for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” were not found, a related compound “2,3-dihydro-1,4-benzodioxine-5-carboxamide” was synthesized and used as a lead compound in the development of PARP1 inhibitors . The synthesis involved analogue synthesis and scaffold hopping .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxine-2-carboxamide”, a related compound, has a linear formula of C9H9NO3 . The structure of “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would be similar but with additional phenethyl group attached to the nitrogen atom.Scientific Research Applications
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . In a study, 1,4-benzodioxane-2-carboxylic acid methyl ester was used as the substrate for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif . This research may provide a new strategy for enzyme evolution .
Therapeutic Agents
Notable examples of therapeutic agents that utilize the chiral motifs of 2,3-dihydro-1,4 benzodioxane include prosympal, dibozane, piperoxan, and doxazosin . These agents exhibit significant biological activities .
Antihypertensive Properties
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Serotonin Receptor Affinity
Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . Examples include the antihypertensive drug ®-doxazosin, selective α2C adrenergic receptor antagonist, the antidepressant MKC-242, the potent α1D-adrenergic antagonist WB4101, the 5-HT1A receptor agonist BSF-190555, and the natural product flavolignan silybin .
Alzheimer’s Disease Treatment
The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Cholinesterase Enzyme Inhibitors
All the cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, which include the compound , have been used as anticancer agents .
Artificial Sweeteners
2,3-Dihydrobenzoxathiine derivatives have also been used as artificial sweeteners .
Safety and Hazards
Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
properties
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBNCWOWNHDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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